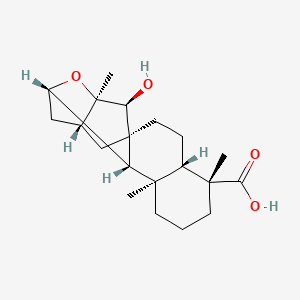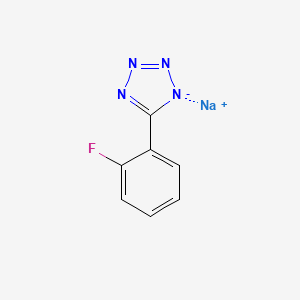
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, also known as ent-11alpha,16alpha-Epoxy-15alpha-hydroxykauran-19-oic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, particularly hepatocellular carcinoma (HCC) cells .
Mode of Action
The compound interacts with its targets by leading cancer cells to apoptosis . It inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .
Biochemical Pathways
The compound affects the NF-kB pathway, a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-kB, it affects the downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .
Pharmacokinetics
It has been shown that fluorescent mesoporous silica nanoparticles can be used for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice .
Result of Action
The compound induces significant cell death in all types of HCC cells . In vivo studies demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .
Action Environment
The antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment and limitations of the compound as a small anticancer drug . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .
Biochemical Analysis
Biochemical Properties
“ent-11,16-Epoxy-15-hydroxykauran-19-oic acid” is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity . This interaction affects the NF-kB downstream molecules, leading to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells both in vitro and in vivo . “this compound” influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits NF-kB, leading to the decrease of Bcl-2 but the increase of Bax and Bak .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid involves several steps, starting from naturally occurring diterpenoidsThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the epoxy ring and the hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, such as the herbs of Nouelia insignis. The extraction process involves solvent extraction followed by purification using chromatographic techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced products.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals .
Comparison with Similar Compounds
- ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid
- ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid
Comparison: While ent-11,16-Epoxy-15-hydroxykauran-19-oic acid shares structural similarities with these compounds, its unique epoxy ring and hydroxyl group confer distinct chemical and biological properties. For instance, this compound has shown specific anticancer activities that are not observed in its analogs .
Properties
IUPAC Name |
(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBMVMFRKVVMY-GOCTUUHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


